molecular formula C9H15N3O B8755771 3-(4-Acetylpiperazin-1-yl)propanenitrile

3-(4-Acetylpiperazin-1-yl)propanenitrile

Cat. No.: B8755771
M. Wt: 181.23 g/mol
InChI Key: FWKWKZRAAJUNLY-UHFFFAOYSA-N
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Description

3-(4-Acetylpiperazin-1-yl)propanenitrile is a nitrile-containing compound featuring a propanenitrile chain linked to a 4-acetylpiperazine moiety. This structure combines the electron-withdrawing nitrile group with a piperazine ring modified by an acetyl substituent. The acetyl group enhances solubility and modulates electronic properties, making the compound a versatile intermediate in organic synthesis.

Evidence from phthalocyanine research (Figure 1 in ) highlights its utility in preparing Zn(II) phthalocyanines, where derivatives like 4-(4-(4-acetylpiperazin-1-yl)phenoxy)phthalonitrile are used as precursors. These metallophthalocyanines are valued in materials science for applications such as photosensitizers, sensors, or electronic components due to their conjugated macrocyclic systems .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(4-acetylpiperazin-1-yl)propanenitrile

InChI

InChI=1S/C9H15N3O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2,4-8H2,1H3

InChI Key

FWKWKZRAAJUNLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-(4-Acetylpiperazin-1-yl)propanenitrile and its analogs:

Compound Name Piperazine/Piperidine Substituent Additional Functional Groups/Moieties Key Applications/Context References
This compound 4-Acetyl Propanenitrile Phthalocyanine synthesis
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile 3-(Pyrimidoindolylamino) Ethynyl, pyrimidoindole Medicinal chemistry (unspecified)
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile 4-Phenethyl Ketone (oxo) Industrial/research chemical
Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate 4-(Trifluoromethylphenyl) Ester, long alkyl chain Synthetic intermediate

Key Comparative Analysis

Electronic and Steric Effects
  • Acetyl vs. The electron-withdrawing trifluoromethyl group in ’s compound may reduce nucleophilicity compared to the acetyl’s moderate electron-withdrawing effect .
  • Nitrile vs. Ester/Ketone : The nitrile group in this compound offers distinct reactivity, such as participation in cyclization reactions (e.g., phthalocyanine formation in ). In contrast, the ester in ’s compound may prioritize hydrolytic stability or serve as a leaving group .

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